molecular formula C14H21NO5S B3977308 Methyl 2-(4-methoxybenzenesulfonamido)-4-methylpentanoate

Methyl 2-(4-methoxybenzenesulfonamido)-4-methylpentanoate

Cat. No.: B3977308
M. Wt: 315.39 g/mol
InChI Key: VISFALJWAFPKQB-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxybenzenesulfonamido)-4-methylpentanoate is a synthetic organic compound characterized by a branched alkyl ester backbone and a sulfonamide functional group. The molecule features a methyl ester group at the carboxylate position, a 4-methylpentanoate chain, and a 4-methoxybenzenesulfonamido moiety at the C2 position. This structure is analogous to derivatives of amino acid esters modified with sulfonamide groups, which are often explored for their bioactivity and crystallographic properties .

The compound’s synthesis likely follows standard peptide coupling or sulfonylation protocols, as seen in structurally related molecules such as ethyl 2-benzenesulfonamido-4-methylpentanoate, which is prepared via sulfonamide formation between amino acid esters and sulfonyl chlorides .

Properties

IUPAC Name

methyl 2-[(4-methoxyphenyl)sulfonylamino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S/c1-10(2)9-13(14(16)20-4)15-21(17,18)12-7-5-11(19-3)6-8-12/h5-8,10,13,15H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISFALJWAFPKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxybenzenesulfonamido)-4-methylpentanoate typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-amino-4-methylpentanoic acid methyl ester. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxybenzenesulfonamido)-4-methylpentanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-hydroxybenzenesulfonamido derivatives.

    Reduction: Formation of 4-aminobenzenesulfonamido derivatives.

    Substitution: Formation of various substituted benzenesulfonamido derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-methoxybenzenesulfonamido)-4-methylpentanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxybenzenesulfonamido)-4-methylpentanoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Structural Analogs with Sulfonamide Modifications

The sulfonamide group in Methyl 2-(4-methoxybenzenesulfonamido)-4-methylpentanoate distinguishes it from related esters. Key analogs include:

Properties: Crystallizes in a monoclinic system (space group P2₁), with intermolecular hydrogen bonds stabilizing the structure . Activity: Not explicitly reported, but sulfonamide derivatives are often explored for antimicrobial or enzymatic inhibition.

4-Methyl-2-(2-nitrobenzenesulfonamido)pentanoic acid Structure: Nitrobenzene sulfonamide group and carboxylic acid (non-esterified). Properties: Exhibits stronger hydrogen bonding (N–H···O) due to the acidic –COOH group, influencing solubility and crystallinity .

Methyl 2-(2-chloroacetamido)-4-methylpentanoate Structure: Chloroacetamido group instead of sulfonamide.

Key Structural Differences :

  • The 4-methoxy group in the target compound may enhance solubility and modulate electronic effects compared to nitro or chloro substituents.
  • Ester vs. Acid : Methyl esterification reduces polarity compared to carboxylic acid analogs, affecting bioavailability and membrane permeability.

Comparison Insights :

  • Nematicidal Activity: Linear or short-branched esters (e.g., ethyl 4-methylpentanoate) show higher volatility and contact-based nematicidal action . The target compound’s bulkier sulfonamide group may reduce volatility but improve target-specific interactions.
  • Antifungal Potential: Rhein-D-Leu-OMe (3l) demonstrates that aromatic substituents enhance antifungal activity, suggesting that the 4-methoxybenzenesulfonamido group in the target compound could confer similar properties .
Physicochemical Properties
  • Hydrogen Bonding : Sulfonamide analogs exhibit strong N–H···O hydrogen bonds, critical for crystal packing and stability .
  • Lipophilicity: Methyl esters generally have higher logP values than carboxylic acids, favoring membrane permeability. For example, methyl 4-methylpentanoate (logP ≈ 2.1) is more lipophilic than its acid form .
  • Solubility : The 4-methoxy group may improve aqueous solubility compared to nitro or chloro derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(4-methoxybenzenesulfonamido)-4-methylpentanoate
Reactant of Route 2
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Methyl 2-(4-methoxybenzenesulfonamido)-4-methylpentanoate

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